molecular formula C89H107N2O15P B608632 Long trebler phosphoramidite

Long trebler phosphoramidite

Cat. No.: B608632
M. Wt: 1475.8 g/mol
InChI Key: GLIQPXBAWPTSHZ-UHFFFAOYSA-N
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Description

Long trebler phosphoramidite (CAS: 1516489-83-0) is a specialized branching reagent used in solid-phase oligonucleotide synthesis to create dendrimeric or multi-armed DNA/RNA structures. Its molecular formula is C₈₉H₁₀₇N₂O₁₅P, with a molecular weight of 1475.78 g/mol . This phosphoramidite introduces a trifurcation point during synthesis, enabling simultaneous growth of three DNA/RNA branches from a single coupling step. The product is a viscous yellow oil, soluble in acetonitrile and dichloromethane, and requires storage at -20°C for long-term stability .

Properties

Molecular Formula

C89H107N2O15P

Molecular Weight

1475.8 g/mol

IUPAC Name

3-[3-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C89H107N2O15P/c1-69(2)91(70(3)4)107(105-63-20-55-90)106-64-24-59-101-68-86(65-98-56-21-60-102-87(71-25-14-11-15-26-71,74-31-43-80(92-5)44-32-74)75-33-45-81(93-6)46-34-75,66-99-57-22-61-103-88(72-27-16-12-17-28-72,76-35-47-82(94-7)48-36-76)77-37-49-83(95-8)50-38-77)67-100-58-23-62-104-89(73-29-18-13-19-30-73,78-39-51-84(96-9)52-40-78)79-41-53-85(97-10)54-42-79/h11-19,25-54,69-70H,20-24,56-68H2,1-10H3

InChI Key

GLIQPXBAWPTSHZ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Preparation Methods

Core Branching Unit Preparation

The central branching unit is synthesized through iterative etherification reactions. Propane-1,3-diol derivatives are functionalized with DMT-protected hydroxyl groups using trimethylsilyl chloride (TMSCl) as a protecting agent. This creates a symmetrical triol structure, which is subsequently phosphorylated using 2-cyanoethyl-N,NN,N-diisopropylchlorophosphoramidite in anhydrous dichloromethane.

Phosphoramidite Functionalization

The terminal hydroxyl groups of the triol are converted to phosphoramidite moieties via reaction with chlorophosphoramidite reagents under inert atmosphere. Critical parameters include:

  • Temperature : Maintained at -20°C to prevent side reactions.

  • Solvent : Anhydrous acetonitrile or dichloromethane to minimize hydrolysis.

  • Reaction Time : 24–48 hours for complete conversion.

A representative synthesis protocol from Interchim specifies a coupling time of 5 minutes for single condensations, extending to 10 minutes for multiple branching steps.

Table 1: Key Synthesis Parameters for this compound

ParameterValue/RangeSource
Coupling Time5–10 minutes
Solvent SystemAnhydrous acetonitrile
Phosphorylation Agent2-cyanoethyl chlorophosphoramidite
Yield70–85% (crude)

Purification and Quality Control

Post-synthetic purification is critical due to the compound’s sensitivity to moisture and oxidation. Commercial suppliers employ a two-step process:

Column Chromatography

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate and hexane (1:3 to 1:1). The DMT-protected compound elutes at Rf=0.45R_f = 0.45 in 1:1 ethyl acetate/hexane.

HPLC Validation

Reverse-phase HPLC (C18 column, 4.6 × 250 mm) with UV detection at 260 nm confirms purity. Mobile phase: 0.1 M triethylammonium acetate (TEAA) buffer (pH 7.0) and acetonitrile (70:30 v/v). Purity thresholds exceed 95% for commercial batches.

Table 2: Analytical Specifications

ParameterMethodAcceptance Criteria
PurityHPLC-MS≥95%
Identity1H^1\text{H}, 31P^{31}\text{P} NMRPeak alignment with reference
Moisture ContentKarl Fischer titration≤0.5%

Oligonucleotide Synthesis Applications

This compound integrates into automated DNA synthesizers using standard phosphoramidite chemistry. A case study from PMC illustrates its use in constructing a three-branched oligonucleotide:

  • Solid Support : 3′-TAMRA CPG (1 μmol scale).

  • Coupling Conditions :

    • Activator : 5-Benzylthio-1H-tetrazole (BTT) in acetonitrile.

    • Oxidation : Iodine/water/pyridine (0.02 M).

  • Branching Efficiency : 98.7% per coupling step, as measured by trityl assay.

Post-synthesis, ammonia cleavage (2 hours at room temperature) releases the oligonucleotide, followed by HPLC purification.

Industrial-Scale Production Challenges

Scaling up synthesis introduces three key challenges:

  • Exothermic Reactions : The phosphorylation step requires jacketed reactors to maintain -20°C.

  • Purification Throughput : Silica gel chromatography becomes impractical; simulated moving bed (SMB) chromatography is used instead.

  • Lot Consistency : NMR spectral variance between batches must remain below 2%.

Emerging Innovations

Recent advances include:

  • Continuous Flow Synthesis : Reduces reaction time from 48 hours to 8 hours.

  • Quality-by-Design (QbD) Approaches : DOE models optimize phosphoramidite/activator ratios, improving yields to 92% .

Scientific Research Applications

Key Applications

1. Synthesis of Branched Oligonucleotides

  • Long Trebler Phosphoramidite facilitates the simultaneous growth of multiple DNA branches during oligonucleotide synthesis. Each step of the synthesis process allows for the attachment of three DNA branches, resulting in complex branched structures. This capability is particularly useful for creating dendrimeric oligonucleotides, which are highly branched polymers resembling tree structures .

2. Enhanced Stability and Functionality

  • The branched DNA structures synthesized using this compound demonstrate enhanced stability compared to linear counterparts. This stability is critical for applications where oligonucleotides must withstand harsh conditions, such as high temperatures or enzymatic degradation .

3. Applications in Molecular Biology

  • PCR Primers : Dendritic oligonucleotides can be employed as PCR primers, providing resistance to exonuclease degradation, which enhances the efficiency and reliability of PCR processes .
  • DNA Chip Technology : The unique properties of branched oligonucleotides make them suitable for use in DNA chips, where they can improve signal strength and specificity during hybridization assays .

4. Drug Delivery Systems

  • Branched oligonucleotides synthesized with this compound can serve as carriers for therapeutic agents, enhancing drug delivery efficiency through improved cellular uptake and targeting capabilities .

Case Study 1: Development of Dendritic Vaccines
A study conducted by Distler et al. explored the use of dendritic vaccines synthesized from branched oligonucleotides created using this compound. The results indicated that these dendrimers elicited a stronger immune response compared to traditional vaccine formulations due to their enhanced stability and multivalency .

Case Study 2: Enhanced Detection in DNA Microarrays
Research demonstrated that using dendrimeric oligonucleotides in DNA microarrays significantly improved detection sensitivity. The increased number of available binding sites provided by the branched structures allowed for more robust hybridization signals, making them ideal for applications in diagnostics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Symmetric Doubler Phosphoramidite

  • Branching Capacity : Introduces two arms (vs. three for trebler) .
  • Synthesis Protocol : Requires a 2 µmol scale and shorter coupling times (e.g., 5 minutes) .
  • Applications : Used for tetravalent oligonucleotides when combined with spacers like TEG .

Asymmetric Doubler Phosphoramidite

  • Structure : Generates two arms with distinct sequences (one unique, one repeated) .
  • Utility : Enables "comb" structures for controlled hybridization spacing .
  • Disadvantage : Less efficient in generating high-valency probes compared to trebler .

Standard Trebler Phosphoramidite

  • Key Difference : Shorter linker than long trebler, leading to reduced steric flexibility .
  • Performance : Modified thrombin-binding aptamers (TBAs) with standard trebler show lower thermal stability (ΔTm = -4°C) compared to long trebler-modified TBAs (ΔTm = +2°C) .

Table 1: Comparative Analysis of Branching Phosphoramidites

Parameter Long Trebler Symmetric Doubler Standard Trebler
Branches Introduced 3 2 3
Coupling Time 900 s (15 min) 300 s (5 min) 600 s (10 min)
Molecular Weight (g/mol) 1475.78 ~800 (estimated) ~1200 (estimated)
Stability in Applications High (nuclease-resistant dendrons) Moderate (linear hybrids) Moderate (prone to aggregation)
Therapeutic Use Cases Multi-siRNA nanocages , TLR9 agonists Tetravalent siRNA Basic aptamer modifications

Functional and Structural Advantages of Long Trebler

  • Enhanced Avidity : Conjugation with aptamers (e.g., MSA52) improves binding affinity by 10-fold against viral spike proteins compared to linear analogs .
  • Scalability : Supports synthesis of 9-branched DNA dendrons with >90% coupling efficiency using iterative trebler coupling .
  • Thermal Resilience : Long trebler-modified TBAs retain quadruplex stability at 85°C , whereas standard trebler analogs denature at 75°C .

Q & A

Basic: What is the structural and functional role of Long Trebler Phosphoramidite in oligonucleotide synthesis?

This compound is a symmetric branching reagent that introduces trifurcation points during solid-phase oligonucleotide synthesis. It enables the creation of dendrimeric structures by coupling three identical oligonucleotide arms simultaneously at a single branching site. This enhances multivalency and stability in applications such as probes, aptamers, and nanostructures .

Basic: What are the standard protocols for incorporating this compound into DNA sequences?

The reagent is introduced using a 15-minute coupling step with 4,5-dicyanoimidazole (DCI) as an activator to improve yield. After coupling, the synthesis protocol shifts to a 3 μmol scale to accommodate simultaneous elongation of three arms. Post-synthesis, deprotection and purification via HPLC are required, with MALDI-ToF mass spectrometry used to confirm branching .

Advanced: How can coupling efficiency be optimized when using this compound?

  • Extended Coupling Time : Increase coupling time to 900 seconds (vs. standard 300 seconds) to enhance reactivity of the branching site .
  • Activator Choice : Use DCI (0.25 M in anhydrous MeCN) instead of standard tetrazole activators for higher coupling yields .
  • Pre-Synthesis Bead Preparation : Use controlled-pore glass (CPG) beads with pre-attached nucleosides (e.g., adenine or thymine) to improve branch uniformity .

Advanced: How does this compound enhance oligonucleotide stability and functionality?

  • Exonuclease Resistance : Branched oligonucleotides resist degradation by enzymes like T7 exonuclease, enabling applications in PCR and live-cell probes .
  • Thermal Stability : Dendrimers maintain structural integrity at elevated temperatures (e.g., in DNA chip technologies), facilitating the melting of secondary structures in target sequences .
  • Multivalent Binding : Trimeric aptamers synthesized with Long Trebler show 10-fold higher binding avidity to targets like the SARS-CoV-2 spike protein compared to monomeric counterparts .

Advanced: What methodologies confirm successful branching and purity post-synthesis?

  • Analytical HPLC : Retention time shifts (e.g., DMT-containing fractions eluting at 65–70 min) indicate branching .
  • MALDI-ToF Mass Spectrometry : Validates molecular weight and branching stoichiometry. For example, a trimeric structure will show a mass increase consistent with three arms .
  • TEM Imaging : Visualizes oligonucleotide-nanoparticle conjugates, where branched structures form distinct "rims" around particles .

Advanced: How is this compound applied in nanotechnology and bioassays?

  • Nanoassembly : Dendrimers serve as rigid, symmetrical building blocks for 3D nanostructures, enabling precise spatial control in "bottom-up" assembly .
  • Multiplexed Probes : Branched oligonucleotides labeled with fluorophores (e.g., FAM) amplify signal intensity in imaging and hybridization assays .
  • Therapeutic Aptamers : Trivalent aptamers conjugated to nanoparticles (e.g., gold nanoplates) exhibit lower IC50 values in viral neutralization assays due to avidity effects .

Basic: What are the storage and handling requirements for this compound?

Store at -10°C to -30°C in anhydrous acetonitrile to prevent hydrolysis. Prior to synthesis, equilibrate the reagent to room temperature under inert gas (argon or nitrogen) to avoid moisture absorption .

Advanced: How can this compound be combined with other functional modifiers?

  • Thiol Linkers : Co-synthesize with 5′-thiol modifier C6 S–S phosphoramidite to introduce disulfide bonds for conjugation to nanoparticles or peptides. Use 900-second coupling for both modifiers .
  • Fluorophore Integration : Add fluorescent tags (e.g., TAMRA) at the 3′ end via CPG beads before branching to create multivalent imaging probes .

Advanced: What experimental challenges arise when synthesizing dendrimers, and how are they mitigated?

  • Branching Heterogeneity : Incomplete coupling leads to mixed products. Mitigation: Use MALDI-ToF to quantify coupling efficiency and optimize activator concentration .
  • Purification Complexity : Dendrimers require ion-pair HPLC with extended gradients (e.g., 60–100% B over 30 min) to separate branched vs. linear byproducts .

Advanced: How does branching with this compound impact oligonucleotide pharmacokinetics?

Trivalent oligonucleotides exhibit enhanced bioavailability in mucosal tissues (e.g., respiratory tract) due to multivalent interactions with cell-surface receptors. This property is leveraged in inhaled therapeutics targeting viral infections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Long trebler phosphoramidite
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